molecular formula C9H17NO2 B1525598 1,9-Dioxaspiro[5.5]undecan-4-amine CAS No. 1330756-19-8

1,9-Dioxaspiro[5.5]undecan-4-amine

Cat. No.: B1525598
CAS No.: 1330756-19-8
M. Wt: 171.24 g/mol
InChI Key: PJWRZNHJMHNNFJ-UHFFFAOYSA-N
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Description

1,9-Dioxaspiro[55]undecan-4-amine is a chemical compound with the molecular formula C9H17NO2 It is characterized by a spirocyclic structure containing two oxygen atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Dioxaspiro[5.5]undecan-4-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,9-Dioxaspiro[5.5]undecan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted spirocyclic compounds .

Scientific Research Applications

1,9-Dioxaspiro[5.5]undecan-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,9-Dioxaspiro[5.5]undecan-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The spirocyclic structure may also contribute to the compound’s unique properties and effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of both oxygen atoms and an amine group. This combination of features distinguishes it from other similar compounds and contributes to its diverse range of applications .

Properties

IUPAC Name

1,9-dioxaspiro[5.5]undecan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h8H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWRZNHJMHNNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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